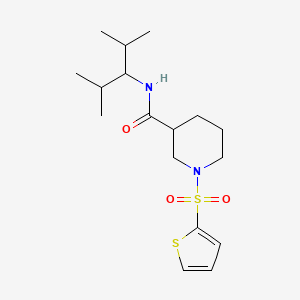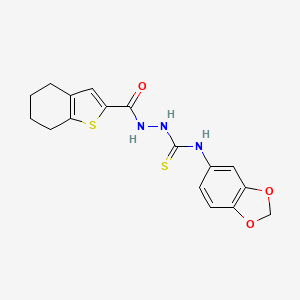
N-(1-isopropyl-2-methylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H28N2O3S2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15413511 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Synthesis and Drug Delivery
Polymer Synthesis and Controlled RAFT Polymerization : The research on poly(N-isopropyl acrylamide) highlights its significance in drug delivery systems. Controlled room-temperature RAFT polymerization techniques have been developed, facilitating the synthesis of thermoresponsive polymers widely investigated for drug delivery applications. This process emphasizes the importance of selecting appropriate chain transfer agents and initiating species for successful polymerization, showcasing an advanced methodology in polymer science relevant to medical and pharmaceutical applications (Convertine et al., 2004).
Analytical Methods in Pharmaceutical Research
Enantioseparation Techniques : The simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate showcases the development of analytical methods crucial for assessing the purity and efficacy of pharmaceutical compounds. Using reversed phase and normal phase liquid chromatography with polysaccharide stationary phases, this research demonstrates the capability to achieve baseline enantioseparation for both compounds, highlighting the method's specificity and application in pharmaceutical analysis (Zhou et al., 2010).
Synthesis and Activity of Piperidine Derivatives
Synthesis of Piperidine Derivatives for Anti-Acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity demonstrate the chemical's potential in addressing neurodegenerative diseases. By modifying the benzamide moiety and introducing bulky groups, researchers have identified compounds with significant increases in anti-AChE activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Novel Analytical and Synthetic Approaches
Mass Spectrometry for Drug Analysis : The tandem mass spectrum analysis of a growth hormone secretagogue provides insights into the structural characterization and understanding of drug compounds. This research underlines the importance of mass spectrometry in identifying molecular rearrangements and fragmentation processes, crucial for the development and analysis of new therapeutic agents (Qin, 2002).
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S2/c1-12(2)16(13(3)4)18-17(20)14-7-5-9-19(11-14)24(21,22)15-8-6-10-23-15/h6,8,10,12-14,16H,5,7,9,11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUZRQZWOPWCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4609850.png)
![methyl 3-{[(6-phenylpyrimidin-4-yl)thio]methyl}benzoate](/img/structure/B4609853.png)
![2-{4-[(4-ethylphenoxy)methyl]benzoyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4609868.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]piperidine](/img/structure/B4609870.png)




![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4609907.png)
![ethyl 4-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B4609910.png)

![N-[3-(2-chlorophenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4609933.png)
